molecular formula C26H27N5O B6434249 N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide CAS No. 1235152-15-4

N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide

Cat. No. B6434249
CAS RN: 1235152-15-4
M. Wt: 425.5 g/mol
InChI Key: TXNJUPSPROGEHU-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide (abbreviated as N-DMB-PPC) is a small molecule that has been studied extensively in recent years. It has a wide range of applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. N-DMB-PPC has been used as a ligand for receptors, as a substrate for enzymes, and as an inhibitor of enzymes. Its unique properties make it a versatile tool for scientists to explore biological mechanisms and develop new treatments for diseases.

Scientific Research Applications

N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research. It has been used as a ligand for receptors, as a substrate for enzymes, and as an inhibitor of enzymes. It has been used to study the structure and function of various proteins, to investigate the mechanism of action of various drugs, and to study the biochemistry and physiology of various diseases. It has also been used to develop new treatments for diseases.

Mechanism of Action

N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide acts as a ligand for various receptors, such as the serotonin receptor 5-HT2A. It binds to the receptor and activates it, triggering a cascade of biochemical events that ultimately lead to the desired physiological response. It has also been used as a substrate for enzymes, such as the enzyme cyclooxygenase-2 (COX-2). It binds to the enzyme and is converted into an active form, which then triggers a cascade of biochemical events that lead to the desired physiological response.
Biochemical and Physiological Effects
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide has been studied extensively for its biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-viral effects. It has also been shown to have neuroprotective and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It is also soluble in aqueous solutions, which makes it easy to use in experiments. However, it is also relatively expensive, and it can be difficult to obtain in large quantities.

Future Directions

N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide has a wide range of potential applications in the future. It could be used to develop new treatments for diseases, such as cancer and Alzheimer’s disease. It could also be used to develop new drugs to treat depression and anxiety. Additionally, it could be used to study the mechanism of action of existing drugs, as well as to develop new drugs with improved efficacy and fewer side effects. Finally, it could be used to study the structure and function of various proteins and enzymes, which could lead to a better understanding of biological mechanisms.

Synthesis Methods

N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide can be synthesized in a variety of ways. The most common method is to synthesize it from 4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide (abbreviated as 4-MBC-PPC) and diphenylmethyl chloride (abbreviated as DMCl). The reaction is carried out in an aqueous solution of sodium carbonate at a temperature of 80-90 °C. The reaction is complete in about two hours. The resulting N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide is then purified by recrystallization.

properties

IUPAC Name

N-benzhydryl-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O/c1-29-23-15-9-8-14-22(23)27-25(29)30-16-18-31(19-17-30)26(32)28-24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNJUPSPROGEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide

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